molecular formula C18H20N2O4 B1596669 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one CAS No. 86455-98-3

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Cat. No.: B1596669
CAS No.: 86455-98-3
M. Wt: 328.4 g/mol
InChI Key: BOTXZPXSICDQHE-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The historical trajectory of this compound traces its origins to the foundational work in xanthene chemistry established in the late 19th century. The broader xanthene dye family emerged from the pioneering research of German chemist Adolph von Baeyer, who in 1871 discovered fluorescein through the condensation of phthalic anhydride with resorcinol. This seminal discovery marked the beginning of systematic xanthene dye development and established the fundamental synthetic approaches that would later enable the creation of more complex derivatives.

The specific compound under investigation represents an evolved manifestation of these early synthetic principles, incorporating advanced structural modifications that were not accessible through the original methodologies. The development of compounds featuring dimethylaminoethyl substituents emerged from later research efforts aimed at enhancing the electronic properties and solubility characteristics of traditional xanthene structures. The National Cancer Institute assigned this compound the designation NSC355184, indicating its inclusion in systematic chemical screening programs.

The synthetic pathway for creating such functionalized xanthene derivatives builds upon the classical Friedel-Crafts acylation methodology first employed in fluorescein synthesis. However, the introduction of the dimethylaminoethyl group requires additional synthetic steps involving nucleophilic substitution reactions that were refined throughout the 20th century. The compound's creation represents the culmination of decades of methodological advancement in heterocyclic chemistry, particularly in the development of techniques for introducing amino-containing side chains onto aromatic scaffolds.

Structural Classification Within the Xanthene Dye Family

This compound occupies a distinct position within the xanthene dye classification system, representing a highly functionalized derivative of the parent 9H-xanthene framework. The xanthene family encompasses a diverse array of oxygen-incorporating tricyclic compounds characterized by a dibenzo[b,e]pyran nucleus, with this particular compound exemplifying the structural complexity achievable through targeted functional group modifications.

The compound's classification can be understood through systematic analysis of its structural components. The central xanthene core maintains the characteristic tricyclic arrangement consisting of two benzene rings connected through a central oxygen atom and a carbon bridge bearing a ketone functionality at position 9. This fundamental architecture places the compound within the broader category of xanthen-9-one derivatives, distinguishing it from other xanthene variants such as xanthydrols or xanthene carboxylic acids.

Table 1: Structural Classification Parameters

Classification Parameter Value Reference
Core Structure Xanthen-9-one
Substitution Pattern 1,4,7-trisubstituted
Molecular Formula C₁₈H₂₀N₂O₄
Molecular Weight 328.4 g/mol
Chemical Abstracts Service Number 86455-98-3
International Union of Pure and Applied Chemistry Name 1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one

The substitution pattern of this compound reveals sophisticated structural engineering designed to modulate the electronic properties of the xanthene framework. The presence of the dimethylaminoethyl group at position 1 introduces a flexible side chain capable of intramolecular interactions, while the hydroxyl group at position 7 provides additional hydrogen bonding capabilities. The hydroxymethyl substitution at position 4 further enhances the compound's polarity and potential for intermolecular associations.

Key Functional Groups and Their Electronic Implications

The electronic properties of this compound arise from the synergistic interactions between its diverse functional groups, each contributing unique electronic characteristics to the overall molecular behavior. The dimethylaminoethyl substituent at position 1 serves as a primary electron-donating group, significantly influencing the compound's photophysical and electrochemical properties through its strong electron-releasing capabilities.

The dimethylamino functionality demonstrates powerful electron-donating characteristics through both inductive and resonance effects. The nitrogen atom's lone pair electrons can participate in extended conjugation with the xanthene aromatic system, creating a push-pull electronic arrangement when combined with the electron-withdrawing ketone functionality at position 9. This electronic configuration has profound implications for the compound's absorption and emission spectra, as demonstrated in related xanthene derivatives where similar substituent effects have been systematically investigated.

Table 2: Functional Group Electronic Properties

Functional Group Position Electronic Effect Impact on Molecular Properties
Dimethylamino 1 (via ethyl linker) Strong electron donation Enhanced conjugation, red-shifted absorption
Hydroxyl 7 Moderate electron donation Hydrogen bonding capability, solubility enhancement
Hydroxymethyl 4 Weak electron donation Increased polarity, intermolecular interactions
Ketone 9 Strong electron withdrawal Chromophore activation, photophysical properties

The hydroxyl group at position 7 contributes additional electronic complexity through its dual nature as both a hydrogen bond donor and acceptor. Research on substituted xanthene derivatives has demonstrated that hydroxyl substituents can significantly influence the compound's photoinduced electron transfer characteristics. The positioning of this hydroxyl group creates opportunities for intramolecular hydrogen bonding with the nearby dimethylaminoethyl side chain, potentially stabilizing specific conformational arrangements.

The hydroxymethyl group at position 4 introduces further electronic perturbation through its electron-donating inductive effect, while simultaneously providing additional sites for hydrogen bonding interactions. This functional group's presence has been shown to affect the electronic distribution within the xanthene framework, contributing to the overall electronic push-pull character of the molecule. The combination of multiple electron-donating groups with the central electron-withdrawing ketone creates a highly polarized electronic structure that significantly influences the compound's spectroscopic and photochemical behavior.

Field effects, arising from through-space electrostatic interactions between functional groups, play a crucial role in determining the compound's electronic properties. The spatial arrangement of the dimethylaminoethyl, hydroxyl, and hydroxymethyl substituents creates a complex electrostatic environment that can influence the energy levels of the highest occupied molecular orbital and lowest unoccupied molecular orbital. These effects have been demonstrated to produce bathochromic shifts in absorption spectra and modifications in fluorescence quantum yields in related xanthene systems.

Properties

IUPAC Name

1-[2-(dimethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-20(2)8-7-19-14-5-3-11(10-21)18-16(14)17(23)13-9-12(22)4-6-15(13)24-18/h3-6,9,19,21-22H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTXZPXSICDQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235564
Record name 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one
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Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86455-98-3
Record name NSC 355184
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Record name 86455-98-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355184
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Record name 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70235564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((2-(DIMETHYLAMINO)ETHYL)AMINO)-7-HYDROXY-4-(HYDROXYMETHYL)-9H-XANTHEN-9-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K44K33VWT2
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Mechanism of Action

Biochemical Pathways

Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery. This suggests that NSC355184 might affect the pathways related to drug and gene delivery.

Result of Action

Similar compounds have been used to load drugs and dna into micelles for simultaneous delivery. This suggests that NSC355184 might have similar effects, potentially improving the efficacy of drug and gene delivery.

Biological Activity

1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one, commonly referred to as "compound X," is a synthetic organic compound with significant biological activity. Its molecular formula is C18H20N2O4C_{18}H_{20}N_{2}O_{4} and it has a molecular weight of 328.36 g/mol. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its potential therapeutic applications.

PropertyValue
CAS Number 86455-98-3
Molecular Weight 328.36 g/mol
Molecular Formula C₁₈H₂₀N₂O₄
Purity ≥95%
Storage Conditions Keep in dark place, inert atmosphere, room temperature

The biological activity of compound X is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific signaling pathways, potentially influencing cellular processes such as proliferation and apoptosis.

Antioxidant Properties

Studies have demonstrated that compound X exhibits notable antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

Antimicrobial Activity

Research has shown that compound X possesses antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro assays indicate that it inhibits the growth of certain strains, making it a candidate for further development as an antimicrobial agent.

Cytotoxicity and Therapeutic Potential

In cytotoxicity assays, compound X has been evaluated for its effects on cancer cell lines. Preliminary findings suggest that it induces apoptosis in specific cancer cells while exhibiting lower toxicity towards normal cells, indicating its potential as an anticancer agent.

Case Studies

  • Antioxidant Efficacy Study
    • A study conducted on human fibroblast cells demonstrated that treatment with compound X significantly reduced oxidative stress markers compared to untreated controls.
    • The results indicated a dose-dependent response, with higher concentrations yielding greater protective effects.
  • Antimicrobial Activity Assessment
    • In a controlled laboratory setting, compound X was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains.
    • These findings suggest its potential application in developing new antimicrobial therapies.
  • Cytotoxicity Evaluation
    • A series of experiments on various cancer cell lines (e.g., MCF-7, HeLa) revealed that compound X induced significant cell death at concentrations above 25 µM.
    • Flow cytometry analysis confirmed increased apoptotic cell populations following treatment.

Comparison with Similar Compounds

XNT (1-[[2-(Dimethylamino)ethyl]amino]-4-(hydroxymethyl)-7-[(4-methylphenyl)sulfonyl]oxy]-9H-xanthen-9-one)

  • Structural Differences : XNT replaces the hydroxyl group at position 7 with a tosyloxy (4-methylphenylsulfonyloxy) group.
  • Biological Activity : XNT is a synthetic ACE2 activator shown to attenuate pulmonary hypertension in rats by reducing vascular remodeling. Its tosyloxy group enhances metabolic stability compared to the hydroxyl group in the target compound .
  • Pharmacokinetics : The sulfonate group in XNT may reduce oral bioavailability but improve resistance to enzymatic degradation .

1,3-Dimethoxy-7-amino-9H-xanthen-9-one

  • Structural Differences: Lacks the hydroxymethyl and dimethylaminoethylamino groups; instead, it has methoxy groups at positions 1 and 3 and an amino group at position 6.
  • Biological Activity: Acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, highlighting the role of methoxy and amino groups in enzyme binding .

Thioxanthenone Analogs

1-[[2-(Diethylamino)ethyl]amino]-4-(hydroxymethyl)-9H-thioxanthen-9-one

  • Structural Differences: Replaces the xanthenone oxygen with sulfur (thioxanthenone) and substitutes dimethylamino with diethylamino in the side chain.
  • Biological Activity: Associated with mutagenicity in rat embryo models, suggesting that sulfur substitution and diethylamino groups may increase toxicity .

Cytotoxic Xanthone Derivatives

1,3,8-Trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one

  • Structural Differences : Features pentenyloxy and hydroxyl groups at positions 6, 1, 3, and 7.
  • Biological Activity : Exhibits cytotoxic activity against cancer cells, with the pentenyloxy group enhancing lipophilicity and membrane interaction .

Comparison Table: Key Structural and Functional Differences

Compound Name Core Structure Position 1 Position 4 Position 7 Biological Activity Reference ID
Target Compound Xanthen-9-one Dimethylaminoethylamino Hydroxymethyl Hydroxyl ACE2 modulation (predicted)
XNT Xanthen-9-one Dimethylaminoethylamino Hydroxymethyl Tosyloxy ACE2 activation
1,3-Dimethoxy-7-amino-9H-xanthen-9-one Xanthen-9-one Methoxy - Amino DPP-4 inhibition
1-[[2-(Diethylamino)ethyl]amino]-4-(hydroxymethyl)-9H-thioxanthen-9-one Thioxanthen-9-one Diethylaminoethylamino Hydroxymethyl - Mutagenicity
1,3,8-Trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one Xanthen-9-one Hydroxy - - Cytotoxicity

Substituent Impact on Bioactivity

  • Hydroxyl vs. Tosyloxy (Position 7) : The hydroxyl group in the target compound may favor hydrogen bonding with ACE2, while XNT’s tosyloxy group enhances stability but reduces solubility .
  • Aminoethyl Side Chains: Dimethylaminoethyl groups (target compound) vs. diethylaminoethyl (thioxanthenone analog) affect toxicity profiles, with diethyl derivatives showing higher mutagenic risk .
  • Hydroxymethyl Group (Position 4) : Common in the target compound and XNT, this group likely contributes to ACE2 binding via polar interactions .

Preparation Methods

Synthetic Route Overview

The synthesis of aminated xanthones such as 1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one typically follows these key stages:

  • Construction of the xanthone core scaffold.
  • Introduction of hydroxyl and hydroxymethyl groups at specific positions.
  • Amination via reductive amination to install the 2-(dimethylamino)ethylamino substituent.

Construction of the Xanthone Core

The xanthone scaffold (9H-xanthen-9-one) is commonly synthesized via Friedel-Crafts acylation followed by cyclization steps:

  • Friedel-Crafts Acylation: Starting from substituted benzene derivatives such as 1,2,3-trimethoxy-5-methylbenzene, acylation with methoxybenzoyl chloride in the presence of Lewis acids (e.g., aluminum chloride) produces benzophenone intermediates.
  • Intramolecular Nucleophilic Aromatic Substitution and Cyclization: These intermediates undergo intramolecular cyclization under basic conditions, often facilitated by microwave irradiation to reduce reaction time and improve yields, forming the xanthone core with appropriate methoxy substituents.

This approach has been optimized to improve regioselectivity and yield, for example, using microwave irradiation reduced reaction times from 48 hours to 6 hours and increased yield from 38% to 63% for a related xanthone intermediate.

Functional Group Transformations

  • Demethylation and Formylation: Selective demethylation of methoxy groups at specific positions (e.g., C-4) is performed to expose hydroxyl groups necessary for further functionalization. Duff formylation can introduce formyl groups at C-1, which serve as key intermediates for subsequent amination.
  • Bromination and Solvolytic Displacement: Bromination of methyl groups on the xanthone ring (e.g., via Vohl-Ziegler bromination using dibenzoyl peroxide and N-bromosuccinimide) creates reactive bromomethyl intermediates. These can be displaced by nucleophiles in solvolytic reactions to install hydroxymethyl groups or other functionalities.

Q & A

Q. What synthetic methodologies are effective for preparing this xanthenone derivative?

The compound can be synthesized via stepwise redox cycling, as demonstrated for structurally similar xanthenones. A validated approach involves condensation of pyran intermediates with anthracene derivatives under alkaline conditions, followed by dehydrogenation to form the xanthenone core. Key steps include controlling reaction pH (8–10) and temperature (60–80°C) to minimize by-products like anthraquinones. Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane eluent) ensures ≥90% purity .

Q. Which analytical techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the xanthenone scaffold. Mass spectrometry (ESI-TOF) confirms molecular weight, while FT-IR identifies functional groups (e.g., hydroxyl, dimethylamino). X-ray crystallography is recommended for absolute stereochemical confirmation when single crystals are obtainable .

Q. How does this compound interact with biological targets like ACE2?

Structural analogs (e.g., XNT) act as pharmacological ACE2 activators, reducing hypertension and fibrosis in rodent models. Mechanistic studies suggest binding to ACE2’s catalytic domain, enhancing enzymatic activity. For this compound, in vitro ACE2 activation assays (fluorescence-based substrate cleavage) and molecular docking simulations are recommended to validate target engagement .

Q. What stability considerations are relevant under physiological conditions?

Evaluate stability via accelerated degradation studies (pH 1–9 buffers, 37°C). Hydroxyl and hydroxymethyl groups may undergo oxidation; use antioxidants (e.g., ascorbic acid) in formulation buffers. Monitor degradation by HPLC-UV at 254 nm. Stability in plasma (ex vivo) should be assessed using LC-MS to identify metabolites .

Advanced Research Questions

Q. How to design in vivo experiments to assess therapeutic potential in cardiovascular disease?

Use spontaneously hypertensive rat (SHR) models, administering the compound intravenously (1–5 mg/kg/day) for 4 weeks. Monitor blood pressure via telemetry and cardiac fibrosis via histopathology (Masson’s trichrome staining). Include XNT as a positive control and validate ACE2 activity in heart tissue lysates .

Q. How to resolve contradictions in pharmacological data between this compound and its analogs?

Hycanthone, a thioxanthenone analog, shows mutagenicity (TDLo 50 mg/kg in mice), while XNT lacks such toxicity. Conduct comparative toxicogenomics (e.g., Ames test, micronucleus assay) and structure-activity relationship (SAR) studies. Focus on the dimethylaminoethyl side chain’s role in reducing genotoxicity compared to diethylamino groups in Hycanthone .

Q. What strategies optimize synthesis yield and purity for scaled-up production?

Replace traditional column chromatography with flash chromatography or preparative HPLC for higher throughput. Use green solvents (e.g., ethyl acetate/ethanol) to improve sustainability. Optimize reaction stoichiometry (1:1.2 molar ratio of pyran to anthracene) and employ microwave-assisted synthesis to reduce reaction time by 40% .

Q. How can computational modeling predict interactions with off-target receptors?

Perform molecular dynamics simulations (MD) using software like Schrödinger Maestro. Dock the compound into homology models of GPCRs or ion channels implicated in off-target effects (e.g., adrenergic receptors). Validate predictions with radioligand binding assays (Ki values) .

Q. What methodologies assess metabolic pathways in hepatic microsomes?

Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Use LC-QTOF-MS to identify phase I metabolites (oxidation, demethylation). For phase II metabolism, add UDP-glucuronic acid to detect glucuronides. Compare results to Hycanthone’s metabolic profile to predict detoxification pathways .

Q. How to address low aqueous solubility in formulation development?

Employ cyclodextrin complexation (e.g., sulfobutyl ether-β-cyclodextrin) or nanoemulsion systems. Characterize solubility enhancements via phase-solubility diagrams and dynamic light scattering (DLS) for particle size distribution. Validate bioavailability improvements in pharmacokinetic studies (Cmax, AUC0–24h) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one
Reactant of Route 2
1-((2-(Dimethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

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